Piperazine-1,4-diylbis(quinoxalin-2-ylmethanone)
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Overview
Description
Piperazine-1,4-diylbis(quinoxalin-2-ylmethanone) is a complex organic compound that features a piperazine ring linked to two quinoxaline units via methanone bridges
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Piperazine-1,4-diylbis(quinoxalin-2-ylmethanone) typically involves the reaction of piperazine with quinoxaline derivatives. One common method involves the reaction of piperazine with quinoxaline-2-carboxylic acid in the presence of a dehydrating agent such as thionyl chloride. The reaction is carried out under reflux conditions in an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is typically achieved through recrystallization or chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions
Piperazine-1,4-diylbis(quinoxalin-2-ylmethanone) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoxaline moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline-2,3-diones, while reduction may produce piperazine-1,4-diylbis(quinoxalin-2-ylmethanol) .
Scientific Research Applications
Piperazine-1,4-diylbis(quinoxalin-2-ylmethanone) has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of advanced materials, such as polymers and coatings
Mechanism of Action
The mechanism of action of Piperazine-1,4-diylbis(quinoxalin-2-ylmethanone) involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting key enzymes or receptors involved in disease pathways. For example, it has been shown to inhibit certain kinases, which play a crucial role in cell signaling and proliferation . The compound’s quinoxaline moieties are believed to interact with DNA, leading to potential anticancer effects .
Comparison with Similar Compounds
Similar Compounds
Piperazine-1,4-diylbis(2-chloroethanone): Similar structure but with chloroethanone groups instead of quinoxaline.
Bis(phthalimido)piperazine: Contains phthalimido groups instead of quinoxaline.
Piperazine-1,4-diylbis(2-aminopropyl): Features aminopropyl groups instead of quinoxaline.
Uniqueness
Piperazine-1,4-diylbis(quinoxalin-2-ylmethanone) is unique due to its dual quinoxaline moieties, which confer distinct chemical and biological properties. This structure allows for versatile reactivity and potential interactions with biological targets, making it a valuable compound in various research fields .
Properties
CAS No. |
6960-18-5 |
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Molecular Formula |
C22H18N6O2 |
Molecular Weight |
398.4 g/mol |
IUPAC Name |
[4-(quinoxaline-2-carbonyl)piperazin-1-yl]-quinoxalin-2-ylmethanone |
InChI |
InChI=1S/C22H18N6O2/c29-21(19-13-23-15-5-1-3-7-17(15)25-19)27-9-11-28(12-10-27)22(30)20-14-24-16-6-2-4-8-18(16)26-20/h1-8,13-14H,9-12H2 |
InChI Key |
KZQMEAROKQYFTF-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C(=O)C2=NC3=CC=CC=C3N=C2)C(=O)C4=NC5=CC=CC=C5N=C4 |
Origin of Product |
United States |
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